molecular formula C18H28ClNO3 B4399096 4-[2-(3,5-dimethylpiperidin-1-yl)ethoxy]-3-ethoxybenzaldehyde hydrochloride

4-[2-(3,5-dimethylpiperidin-1-yl)ethoxy]-3-ethoxybenzaldehyde hydrochloride

Cat. No. B4399096
M. Wt: 341.9 g/mol
InChI Key: YXGMFEZYYKXSAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-(3,5-dimethylpiperidin-1-yl)ethoxy]-3-ethoxybenzaldehyde hydrochloride, also known as DMPEA-HCl, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a member of the class of compounds known as benzaldehydes and is an important intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Mechanism of Action

The exact mechanism of action of 4-[2-(3,5-dimethylpiperidin-1-yl)ethoxy]-3-ethoxybenzaldehyde hydrochloride is not well understood, but it is believed to exert its therapeutic effects through the modulation of various cellular signaling pathways. It has been shown to inhibit the activity of certain enzymes and proteins involved in inflammation and tumor growth, suggesting that it may act as a broad-spectrum therapeutic agent.
Biochemical and Physiological Effects:
This compound has been shown to exert a range of biochemical and physiological effects in vitro and in vivo. It has been shown to reduce the production of inflammatory cytokines and chemokines, inhibit the proliferation of cancer cells, and induce apoptosis in tumor cells. Additionally, this compound has been shown to possess antioxidant properties, which may contribute to its anti-inflammatory and antitumor effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-[2-(3,5-dimethylpiperidin-1-yl)ethoxy]-3-ethoxybenzaldehyde hydrochloride is its relatively low toxicity and high stability, which make it an ideal candidate for in vitro and in vivo studies. However, its low solubility in water can make it difficult to administer in certain experimental settings. Additionally, the exact dosage and administration protocols for this compound have not been well established, which may limit its clinical translation.

Future Directions

There are numerous potential future directions for the study of 4-[2-(3,5-dimethylpiperidin-1-yl)ethoxy]-3-ethoxybenzaldehyde hydrochloride. One area of interest is the development of novel drug delivery systems that can improve its solubility and bioavailability. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to identify potential molecular targets for its therapeutic effects. Finally, clinical trials are needed to determine the safety and efficacy of this compound in humans, which could pave the way for its use as a novel therapeutic agent.

Scientific Research Applications

4-[2-(3,5-dimethylpiperidin-1-yl)ethoxy]-3-ethoxybenzaldehyde hydrochloride has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to possess significant anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of chronic pain and inflammation-related disorders. Additionally, this compound has been shown to possess potent antitumor and antiviral activity, making it a potential candidate for the development of novel cancer and antiviral therapies.

properties

IUPAC Name

4-[2-(3,5-dimethylpiperidin-1-yl)ethoxy]-3-ethoxybenzaldehyde;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO3.ClH/c1-4-21-18-10-16(13-20)5-6-17(18)22-8-7-19-11-14(2)9-15(3)12-19;/h5-6,10,13-15H,4,7-9,11-12H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXGMFEZYYKXSAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=O)OCCN2CC(CC(C2)C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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